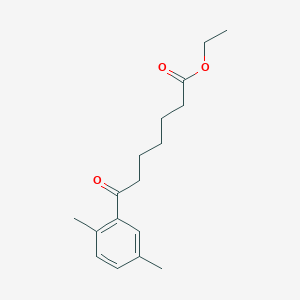

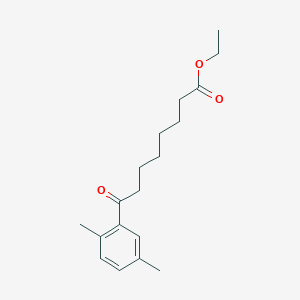

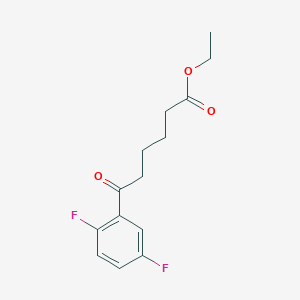

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

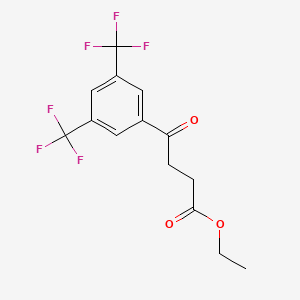

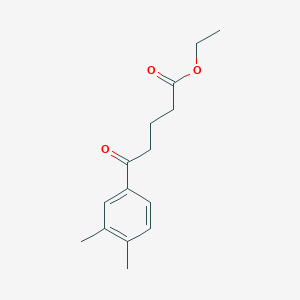

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential pharmacological activities. For instance, the first paper discusses a compound with a cyclohexene core and ester functionality, which is substituted with chloro and fluoro groups on phenyl rings . The second paper describes the synthesis of ethyl esters with pyridine moieties and their pharmacological activities . The third paper details a compound obtained through Michael-Aldol condensation, featuring a cyclohexanone ring with an ethoxyc

Wissenschaftliche Forschungsanwendungen

Polymorphism Characterization

- Polymorphic Forms Characterization: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate has been studied for its polymorphic forms, using spectroscopic and diffractometric techniques. These forms present challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. Solid-state nuclear magnetic resonance (SSNMR) and other molecular spectroscopic methods are used to distinguish these forms (Vogt et al., 2013).

Synthesis and Stereochemistry

- Stereochemistry in Statin Precursor Synthesis: This compound plays a role in the synthesis of statin precursors. Ethyl esters of this compound can be synthesized and purified through specific reactions, contributing to the preparation of pharmacologically important statins. The stereoselectivity of the catalytic hydrogenation process to produce these esters is significant (Tararov et al., 2006).

Enantioselective Reduction Studies

- Enantioselective Reduction with Baker's Yeast: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate derivatives have been studied for their reduction with baker's yeast. The enantioselectivity of these reductions varies based on the ester alkoxy substituent, leading to different yields and enantiomeric excesses. This research is essential in understanding the biochemical properties of these compounds (Gopalan & Jacobs, 1990).

Biotin Synthesis

- New Synthesis Pathways for Biotin: The compound plays a role in new synthesis pathways for biotin (Vitamin H). Specific reactions involving the ethyl ester of this compound have been developed for regioselective chlorination, contributing to advancements in biotin synthesis (Zav’yalov et al., 2006).

Alkylation Studies

- Alkylation of Active Methylene Compounds: Studies have explored the reaction of this compound with alcohols and ethyl cyanoacetate, leading to alkylation products. This research is important for understanding the chemical properties and potential applications of ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate in organic synthesis (Kurihara et al., 1981).

Enantioselective Bioreduction

- Microbial Reduction Studies: Ethyl 3-oxohexanoate, a related compound, has been reduced to its (R)-enantiomer using microorganisms. This research showcases the potential of microbial systems in producing enantiomerically pure compounds, which could be applicable to ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate (Ramos et al., 2011).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate” are not available, related compounds are being explored for various applications. For instance, DFPDAEHPQD is hoped to be an environmentally friendly and energy-efficient novel semiconductor for safe use in various electronic and biomedical applications .

Eigenschaften

IUPAC Name |

ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGGEVCXQIMYQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645622 |

Source

|

| Record name | Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

CAS RN |

898753-18-9 |

Source

|

| Record name | Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.